

FT-1518 target engagement assays

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Compound of Interest		
Compound Name:	FT-1518	
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An In-Depth Technical Guide to the Target Engagement Assays for **FT-1518**, a Selective mTORC1 and mTORC2 Inhibitor

Disclaimer: Detailed, publicly available experimental protocols and comprehensive quantitative data for the target engagement assays of **FT-1518** are limited. The information presented herein is a synthesis of available data from conference abstracts and patent literature, supplemented with representative methodologies for this class of inhibitors.

FT-1518 is a selective and potent, orally bioavailable small molecule inhibitor of both mTORC1 (mammalian target of rapamycin complex 1) and mTORC2 (mammalian target of rapamycin complex 2)[1]. Developed by FTG Bio LLC, it has shown promising preclinical antitumor activity[1][2]. This guide provides an overview of the likely target engagement assays for FT-1518 based on its mechanism of action and general practices in drug discovery for mTOR inhibitors.

Data Presentation

While specific biochemical IC50 values for **FT-1518** against mTORC1 and mTORC2 are not detailed in the available literature, a patent discloses its in vitro cell growth inhibitory activity in several cancer cell lines.



Cell Line	Cancer Type	IC50 (nM)
MCF-7	Breast Cancer	246
HCT-116	Colon Carcinoma	63
PC-3	Prostate Cancer	42
Data from patent WO2018178944A1.		

Conference abstracts have described the growth inhibitory activity of **FT-1518** to be in the "low nanomolar range" across a large panel of hematologic and solid tumor cell lines[1].

Experimental Protocols

The following are representative protocols for key assays to determine the target engagement of a dual mTORC1/mTORC2 inhibitor like **FT-1518**.

Biochemical mTOR Kinase Assay

This assay is designed to measure the direct inhibitory effect of **FT-1518** on the kinase activity of mTORC1 and mTORC2.

Objective: To determine the in vitro potency (IC50) of **FT-1518** against purified mTORC1 and mTORC2.

Materials:

- Recombinant human mTORC1 and mTORC2 enzymes
- Substrates: GST-tagged 4E-BP1 (for mTORC1) and inactive Akt1 (for mTORC2)
- ATP (Adenosine triphosphate)
- FT-1518 (dissolved in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)



- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies)
- 384-well assay plates

Procedure:

- Prepare serial dilutions of FT-1518 in DMSO.
- Add a fixed concentration of mTORC1 or mTORC2 enzyme to the wells of a 384-well plate containing the kinase assay buffer.
- Add the diluted FT-1518 or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
- Initiate the kinase reaction by adding a mixture of the respective substrate (4E-BP1 for mTORC1, Akt1 for mTORC2) and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
- Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced (e.g., using the ADP-Glo[™] assay) or by detecting the phosphorylated substrate using a phospho-specific antibody in an ELISA or TR-FRET format.
- Calculate the percentage of inhibition for each concentration of FT-1518 relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay: Western Blotting for Phospho-Biomarkers

This assay confirms that **FT-1518** engages its targets in a cellular context by measuring the inhibition of downstream signaling pathways.



Objective: To assess the dose-dependent inhibition of mTORC1 and mTORC2 activity in cancer cells by measuring the phosphorylation status of their respective downstream effectors, S6 ribosomal protein (pS6) and Akt (pAkt).

Materials:

- Cancer cell line (e.g., PC-3 or MCF-7)
- Cell culture medium and supplements
- FT-1518 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- Western blot transfer system
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser240/244), anti-total S6, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

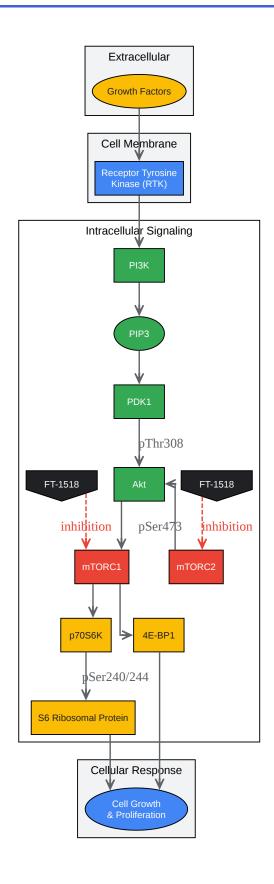
- Seed cancer cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of **FT-1518** (and a DMSO vehicle control) for a specified duration (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.



- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. The loading control is used to ensure equal protein loading.

Mandatory Visualization

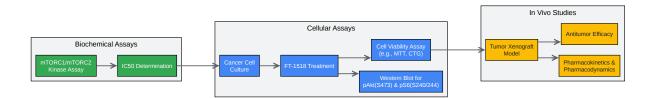




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Caption: mTOR Signaling Pathway and Inhibition by FT-1518.





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Caption: General Experimental Workflow for an mTOR Inhibitor.

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References

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